molecular formula C19H21FN2O4S B11166766 2-(4-fluorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide

2-(4-fluorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11166766
M. Wt: 392.4 g/mol
InChI Key: LYPPWMRTEWRYBR-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, an oxolane ring, and a sulfamoylphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the fluorophenyl acetamide, followed by the introduction of the oxolane ring and the sulfamoylphenyl group. Common reagents used in these reactions include fluorobenzene, oxirane, and sulfamoyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its fluorophenyl group makes it a useful probe in fluorescence-based assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can participate in π-π interactions with aromatic residues, while the sulfamoyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecule, leading to various biological effects. The oxolane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE: This compound is similar in structure but contains a chlorophenyl group instead of a fluorophenyl group.

    2-(4-BROMOPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE: This compound has a bromophenyl group, which can lead to different reactivity and properties.

    2-(4-METHOXYPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE: The presence of a methoxy group can influence the compound’s electronic properties and interactions.

Uniqueness

2-(4-FLUOROPHENYL)-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where specific interactions with biological targets are required. The combination of the fluorophenyl group, oxolane ring, and sulfamoyl group provides a versatile scaffold for the development of new molecules with tailored properties.

Properties

Molecular Formula

C19H21FN2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H21FN2O4S/c20-15-5-3-14(4-6-15)12-19(23)22-16-7-9-18(10-8-16)27(24,25)21-13-17-2-1-11-26-17/h3-10,17,21H,1-2,11-13H2,(H,22,23)

InChI Key

LYPPWMRTEWRYBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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